METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Overview
Description
METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Knoevenagel condensation reaction between a chromene-3-carbaldehyde and malononitrile or cyanoacetates.
Pyrazole Formation: The pyrazole ring is formed through a cyclization reaction involving the amido-chromene intermediate and a hydrazine derivative.
Esterification: Finally, the butanoate ester is introduced through an esterification reaction with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of green chemistry principles such as solvent-free conditions, recyclable catalysts, and environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amido groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which are known for their anticoagulant properties.
Pyrazole Derivatives: Compounds such as celecoxib, which is a COX-2 inhibitor used as an anti-inflammatory drug.
Uniqueness
METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE is unique due to its combined chromene and pyrazole moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[5-methyl-3-[(2-oxochromene-3-carbonyl)amino]pyrazol-1-yl]butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-12-10-16(21-22(12)9-5-8-17(23)26-2)20-18(24)14-11-13-6-3-4-7-15(13)27-19(14)25/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCKIQHCBJDKFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.